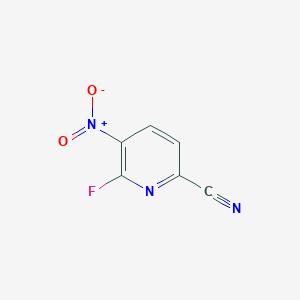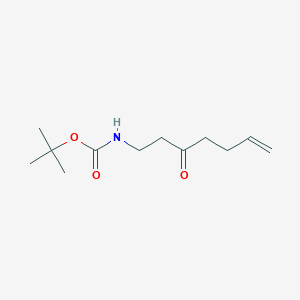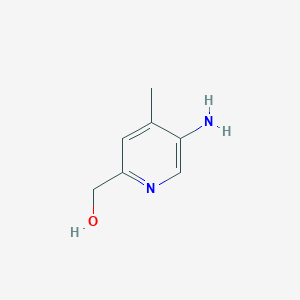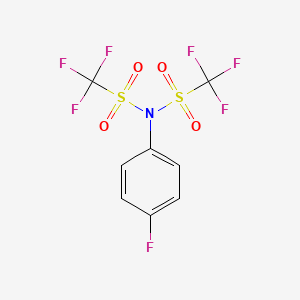
N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide is a chemical compound known for its unique properties and applications in various fields. It is a derivative of bis(trifluoromethane)sulfonimide, with a fluorophenyl group attached to the nitrogen atom. This compound is widely used in organic synthesis, particularly as a reagent and catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 4-fluoroaniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent quality and yield. The product is then purified through crystallization or distillation techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out in organic solvents like methylene chloride or tetrahydrofuran under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide has numerous applications in scientific research, including:
Organic Synthesis: It is used as a reagent and catalyst in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Electrochemistry: It is used in the formulation of electrolytes for batteries and other electrochemical devices, enhancing their performance and stability.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules, contributing to the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide involves its ability to act as a strong electron-withdrawing group. This property allows it to stabilize reactive intermediates and facilitate various chemical reactions. The compound interacts with molecular targets through its trifluoromethanesulfonyl groups, which can form strong bonds with other molecules, leading to the desired chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trifluoromethane)sulfonimide: A closely related compound with similar properties but without the fluorophenyl group.
N-Phenyl-bis(trifluoromethanesulfonimide): Another similar compound with a phenyl group instead of a fluorophenyl group.
N-(4-tert-Butylphenyl) bis(trifluoromethanesulfonimide): A variant with a tert-butyl group attached to the phenyl ring.
Uniqueness
N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific applications where these properties are advantageous, such as in the synthesis of fluorinated organic compounds and in materials science .
Propiedades
Fórmula molecular |
C8H4F7NO4S2 |
|---|---|
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-(4-fluorophenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H4F7NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
Clave InChI |
KMIODTZTJIDKBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


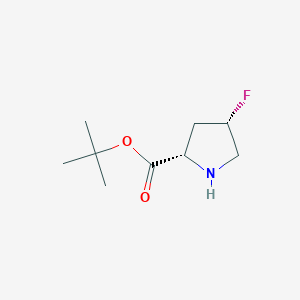
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
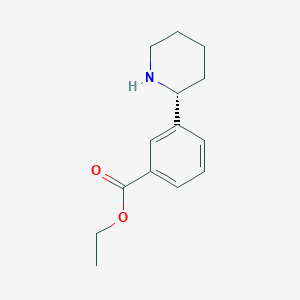
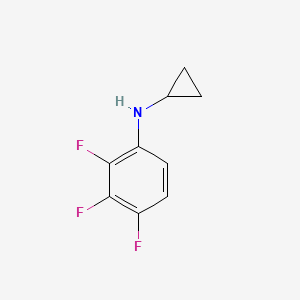

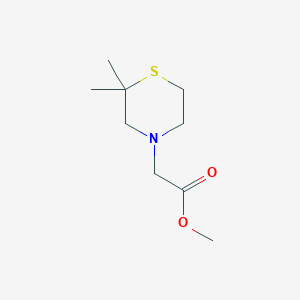
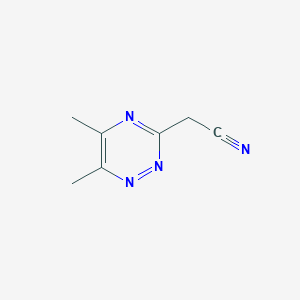
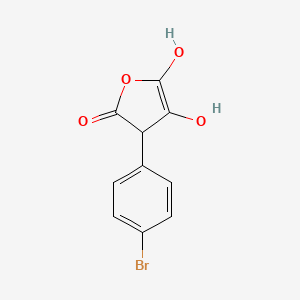

![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)
